(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid
Overview
Description
“(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C10H5F4NO2 . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .
Molecular Structure Analysis
The molecular structure of “(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring . This structure is further substituted with four fluorine atoms and an acetic acid group .Scientific Research Applications
- Application : Researchers have explored its potential as an antiviral agent. For instance, it has shown activity against the H1N1 influenza virus .
- Example : As a BK channel blocker, it has been investigated for reducing intraocular pressure and treating glaucoma .
- Derivatives : (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid analogs may influence plant growth and development .
- Water-Based Approach : The compound participates in one-pot reactions in water at room temperature .
Antiviral Properties
Drug Discovery
Biological Activity
Plant Hormone Analogs
Green Synthesis
Computational Chemistry
Future Directions
The future directions for research on “(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid” and other indole derivatives could involve exploring their potential biological activities and developing new synthetic routes . The introduction of substituents at different positions on the indole ring is of particular interest .
properties
IUPAC Name |
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO2/c11-6-5-3(1-4(16)17)2-15-10(5)9(14)8(13)7(6)12/h2,15H,1H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAKIDXRHVHYMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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